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Compound of Interest

Compound Name: (-)-Higenamine

Cat. No.: B1219116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological mechanisms of (-)-
Higenamine and Ephedrine, focusing on their interactions with adrenergic receptors. The

information is compiled from various experimental studies to offer a comprehensive overview

for research and drug development purposes.

Introduction
(-)-Higenamine (also known as norcoclaurine) and Ephedrine are both sympathomimetic

amines, but they exhibit distinct mechanisms of action at the molecular level. While both

compounds interact with the adrenergic system, their receptor affinity, selectivity, and mode of

action—direct, indirect, or mixed—differ significantly. Understanding these differences is crucial

for predicting their physiological effects and therapeutic potential.

Comparative Data on Adrenergic Receptor
Interactions
The following tables summarize the quantitative data from various studies on the interaction of

(-)-Higenamine and Ephedrine with different adrenergic receptor subtypes. It is important to

note that the data are compiled from different experimental systems and conditions, which may

account for some of the variability.
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Receptor Binding Affinity (Ki)
Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value

indicates a higher binding affinity.

Compoun
d

Receptor
Subtype

Ki (nM) pKi
Species/
Cell Line

Radioliga
nd

Referenc
e

(-)-

Higenamin

e

α1A 269.15 6.57
Human/HE

K293A

[3H]-

prazosin
[1][2]

α1B 331.13 6.48
Human/HE

K293A

[3H]-

prazosin
[1][2]

α1D 446.68 6.35
Human/HE

K293A

[3H]-

prazosin
[1][2]

(-)-

Ephedrine

(1R,2S)

α1A ~10,000 <5
Human/HE

K
[125I]HEAT [3]

α1B ~10,000 <5
Human/HE

K
[125I]HEAT [3]

α1D ~10,000 <5
Human/HE

K
[125I]HEAT [3]

α2A ~10,000 <5
Human/CH

O

[3H]rauwol

scine
[3]

α2B ~10,000 <5
Human/CH

O

[3H]rauwol

scine
[3]

α2C ~10,000 <5
Human/CH

O

[3H]rauwol

scine
[3]

Note: Ki values for Ephedrine on α-receptors were generally high, indicating low affinity. The

referenced study focused on antagonist activity at these receptors.

Functional Activity (EC50 and Emax)
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EC50 represents the concentration of a drug that gives a half-maximal response. Emax is the

maximum response that can be produced by the drug.

Compoun
d

Receptor
Subtype

EC50
(µM)

Emax (%
of
Isoproter
enol)

Assay
Type

Species/
Cell Line

Referenc
e

(-)-

Higenamin

e

β1 0.034 105%
Ca2+

response

Human/che

m-1
[4]

β2 0.47 31%
Ca2+

response

Human/che

m-1
[4]

(-)-

Ephedrine

(1R,2S)

β1 0.5 68%

cAMP

accumulati

on

Human/CH

O
[5][6]

β2 0.36 78%

cAMP

accumulati

on

Human/CH

O
[5][6]

β3 45 31%

cAMP

accumulati

on

Human/CH

O
[5][6]

Mechanisms of Action
(-)-Higenamine
(-)-Higenamine is primarily a direct-acting agonist with a notable affinity for β-adrenergic

receptors.[7][8][9] It is considered a non-selective β-agonist, activating both β1 and β2

subtypes.[7] Some studies also indicate that it can act as a dual agonist for β1/β2-adrenergic

receptors and a β2-adrenergic receptor Gs/Gi dual agonist.[8] Its structural similarity to

catecholamines is thought to contribute to its direct receptor interaction.[3] Interestingly, some

research also points to an antagonist effect at α1-adrenergic receptors, which may contribute to

a hypotensive effect.[1][2]
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Ephedrine
Ephedrine is classified as a mixed-acting sympathomimetic amine.[10][11] Its principal

mechanism involves the indirect stimulation of the adrenergic system by promoting the release

of norepinephrine from presynaptic nerve terminals.[10] This released norepinephrine then acts

on postsynaptic α- and β-adrenergic receptors. In addition to its indirect action, Ephedrine also

exhibits direct agonist activity at both α- and β-adrenergic receptors, although this action is

considered weaker than its indirect effects.[10][11] Studies on its isomers have shown that (-)-

Ephedrine (1R,2S) is the most potent isomer at β-adrenergic receptors.[5][6] Some research

also suggests that ephedrine alkaloids can act as antagonists at α-adrenergic receptors.[3]

Signaling Pathways
The signaling pathways for (-)-Higenamine and Ephedrine are depicted below. These

diagrams illustrate the primary mechanisms through which these compounds elicit their effects

on target cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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